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Compound of Interest

Compound Name: 3-Methoxy-2,6-dimethylaniline

Cat. No.: B7761384

Get Quote

CAS Number: 95645-00-4 Synonyms: 3-Methoxy-2,6-xylidine; 1-Amino-2,6-dimethyl-3-

methoxybenzene Molecular Formula:

Molecular Weight: 151.21 g/mol [1]

Executive Summary
3-Methoxy-2,6-dimethylaniline is a trisubstituted aniline derivative characterized by significant

steric hindrance around the amino group (due to the 2,6-dimethyl pattern) and electron-

donating properties from the 3-methoxy substituent.[1] It serves as a high-value building block

for local anesthetics (analogs of lidocaine/ranolazine) and chloroacetanilide herbicides.[1]

The synthesis of this molecule presents a regiochemical challenge: introducing a substituent at

the meta position (C3) of a 2,6-dialkylaniline.[1] Standard electrophilic aromatic substitution

(EAS) on the free amine typically favors the para (C4) position. This guide details the Meta-

Halogenation Strategy, which utilizes pH-controlled directing effects to secure the C3 position,

followed by metal-catalyzed methoxylation.[1]
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The strategic disconnection focuses on the C3–O bond (methoxylation) and the C3–X bond

(halogenation).

Logic:

Functional Group Interconversion (FGI): The methoxy group is installed via nucleophilic

displacement of a halide (Br or F).[1]

Regiocontrol: The precursor, 3-halo-2,6-dimethylaniline, must be synthesized from 2,6-

dimethylaniline. Direct halogenation of the free amine yields the 4-halo product.[1] However,

halogenation of the anilinium salt (in strong acid) directs the incoming electrophile to the

meta position (C3) due to the electron-withdrawing nature of the

group.[1]
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Figure 1: Retrosynthetic strategy relying on pH-dependent directing effects.

Synthetic Protocol: The Meta-Bromination Route
This is the most scalable and cost-effective route, utilizing readily available 2,6-xylidine.[1]
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Phase 1: Regioselective Bromination
Objective: Synthesize 3-bromo-2,6-dimethylaniline. Principle: In concentrated sulfuric acid, the

amino group is fully protonated to

.[1] This turns the group from an ortho/para director into a strong meta director, forcing the
bromine to the C3 position.

Reagents:

2,6-Dimethylaniline (1.0 eq)[1]

Bromine (

) (1.05 eq)[1]

Sulfuric Acid (

), concentrated (Solvent/Proton source)[1]

Step-by-Step Protocol:

Salt Formation: Charge a reactor with concentrated

(approx. 5-10 volumes). Cool to 0–5°C. Slowly add 2,6-dimethylaniline dropwise. Caution:
Highly exothermic.[1] Ensure temperature remains <10°C to prevent sulfonation or oxidation.

Bromination: Add elemental bromine (

) dropwise over 2 hours, maintaining the temperature at 0–10°C.

Note: The reaction mixture may become thick; efficient mechanical stirring is required.

Digestion: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

Monitor by HPLC/TLC.[1]

Quenching: Pour the reaction mass onto crushed ice. The anilinium salt will remain in

solution or precipitate depending on volume.

Neutralization: Slowly basify the slurry with 50% NaOH or
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to pH 9–10. The free base (3-bromo-2,6-dimethylaniline) will precipitate as an oil or solid.[1]

Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate.[1] Wash organics with brine,

dry over

, and concentrate.

Purification: Distillation under reduced pressure or recrystallization (hexane/EtOAc) to

remove traces of the 4-bromo isomer (usually minor in strong acid).[1]

Phase 2: Copper-Catalyzed Methoxylation
Objective: Convert the C3-Bromo group to a C3-Methoxy group.[1] Principle: An Ullmann-type

coupling or Buchwald-Hartwig etherification. Due to steric hindrance at C2 and C4, standard

is difficult without a catalyst.

Reagents:

3-Bromo-2,6-dimethylaniline (1.0 eq)[1]

Sodium Methoxide (NaOMe) (3.0 eq) - Use freshly prepared or 30% solution in MeOH.[1]

Copper(I) Iodide (CuI) (0.1 eq)[1]

Ligand: Ethyl acetate (additive) or phenanthroline (optional).[1]

Solvent: DMF (N,N-Dimethylformamide) or NMP.[1]

Step-by-Step Protocol:

Setup: In a pressure vessel or autoclave (to contain MeOH vapor), dissolve 3-bromo-2,6-

dimethylaniline in DMF.

Catalyst Addition: Add CuI and NaOMe.

Reaction: Heat the mixture to 120–140°C for 12–24 hours.
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Mechanism:[2][3][4][5][6][7] The copper coordinates with the aryl bromide, facilitating

nucleophilic attack by the methoxide ion.

Workup: Cool to room temperature. Dilute with water and Ethyl Acetate. Filter through Celite

to remove copper salts.

Extraction: Separate the organic layer.[6][8] Wash the aqueous layer 2x with Ethyl Acetate.

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1) or vacuum

distillation.[1]

Data Summary Table
Parameter Phase 1 (Bromination) Phase 2 (Methoxylation)

Substrate 2,6-Dimethylaniline 3-Bromo-2,6-dimethylaniline

Reagent / NaOMe / CuI

Temperature
0°C

25°C
120°C - 140°C

Key Risk Exotherm / Corrosive Fumes Pressure / Heavy Metals

Typical Yield 75 - 85% 65 - 75%

Major Impurity 4-Bromo isomer (<5% in acid)
Unreacted bromide /

Dehalogenated

Alternative Pathway: Fluoro-Displacement (High
Yield)
For applications requiring ultra-high purity where copper contamination is a concern, the

Fluoro-displacement route is superior, though the starting material is more expensive.[1]

Protocol:
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Substrate:3-Fluoro-2,6-dimethylaniline (Commercial or via Schiemann reaction of 3-amino-

2,6-xylidine).

Reaction: Treat with NaOMe (2.0 eq) in DMSO at 100°C.

Advantage: Fluorine is a superior leaving group for nucleophilic aromatic substitution (

).[1] The reaction proceeds faster and often without transition metal catalysts.

Reference: BenchChem protocols indicate an 83% yield using NaOMe in DMF at 20°C for

activated fluoro-anilines, though the unactivated 3-position may require heating.[1]
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Figure 2: Step-by-step synthetic workflow for the primary bromination route.

Analytical Characterization
To validate the synthesis, the following spectral data should be confirmed:

NMR (400 MHz,

):

6.8–7.0 (m, 2H, Ar-H at C4/C5).[1]

3.80 (s, 3H,

).[1]

3.50 (br s, 2H,

).[1]

2.20 (s, 3H,
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).[1]

2.15 (s, 3H,

).[1]

Note: The asymmetry caused by the 3-methoxy group makes the two methyl groups

chemically non-equivalent (or very close), unlike in the symmetric 2,6-xylidine.[1]

Mass Spectrometry (ESI):

m/z.[1]

Safety & Handling
Xylidine Toxicity: 2,6-Dimethylaniline and its derivatives are suspected carcinogens (Group

2B).[1] All operations must be conducted in a fume hood with double-gloving (Nitrile).[1]

Bromine: Highly toxic and corrosive. Use a dropping funnel and caustic scrubber for off-

gassing HBr.[1]

Sodium Methoxide: Moisture sensitive and corrosive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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